molecular formula C8H3F5N2 B3031963 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 89426-93-7

4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B3031963
CAS No.: 89426-93-7
M. Wt: 222.11 g/mol
InChI Key: OTBZYJFQZSYALD-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. This compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions and a trifluoromethyl group at the 2 position on the benzimidazole ring. Fluorinated compounds like this one are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoro-1H-benzimidazole and trifluoromethylating agents.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzimidazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperature conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,6-diamino-2-(trifluoromethyl)-1H-benzimidazole, while oxidation can produce this compound-3-oxide.

Scientific Research Applications

4,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.

    Biological Studies: The compound is employed in studies investigating the effects of fluorinated benzimidazoles on biological systems, including their interactions with proteins and nucleic acids.

    Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

    Chemical Biology: The compound serves as a probe for studying biochemical pathways and mechanisms, particularly those involving fluorinated compounds.

Mechanism of Action

The mechanism of action of 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4,6-Difluoro-2-(trifluoromethyl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a benzimidazole ring.

    4,6-Difluoro-2-(trifluoromethyl)quinazoline: Contains a quinazoline ring, which is structurally related to benzimidazole.

    4,6-Difluoro-2-(trifluoromethyl)benzothiazole: Features a benzothiazole ring, another heterocyclic structure with similar properties.

Uniqueness

4,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is unique due to its specific combination of fluorine atoms and a trifluoromethyl group on the benzimidazole ring. This unique structure imparts distinct physicochemical properties, such as high lipophilicity and metabolic stability, making it valuable for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBZYJFQZSYALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237655
Record name Benzimidazole, 4,6-difluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89426-93-7
Record name Benzimidazole, 4,6-difluoro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 4,6-difluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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